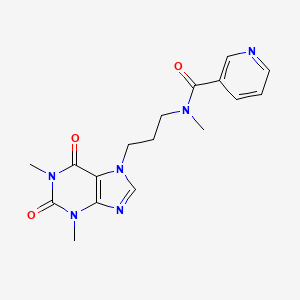
Sodium bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is a complex organic compound It is characterized by its intricate structure, which includes a cobaltate core surrounded by various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) typically involves multiple steps. The process begins with the preparation of the azo compound, which is then complexed with cobalt ions. The reaction conditions often require precise control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the azo group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cobalt, while reduction could produce amines from the azo group.
科学的研究の応用
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, aiding in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique chemical properties.
作用機序
The mechanism of action of Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include oxidative stress and signal transduction mechanisms, which are critical in many cellular processes.
類似化合物との比較
Similar Compounds
- Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium bis[2-(3-chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Uniqueness
Sodium bis[2,4-dihydro-4-[[2-hydroxy-5-mesylphenyl]azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]cobaltate(1-) is unique due to its specific cobaltate core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific catalytic or biological activities.
特性
CAS番号 |
85168-70-3 |
|---|---|
分子式 |
C34H30CoN8NaO8S2- |
分子量 |
824.7 g/mol |
IUPAC名 |
sodium;cobalt;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co.Na/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;;/h2*3-10,22H,1-2H3;;/q2*-1;;+1 |
InChIキー |
ZYGPHOAKLVASKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Na+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)





